molecular formula C18H14ClF2NO5S2 B2663210 N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2,5-difluorobenzenesulfonamide CAS No. 877816-82-5

N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2,5-difluorobenzenesulfonamide

Cat. No.: B2663210
CAS No.: 877816-82-5
M. Wt: 461.88
InChI Key: NAPHFJVZHYSJNS-UHFFFAOYSA-N
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Description

N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2,5-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C18H14ClF2NO5S2 and its molecular weight is 461.88. The purity is usually 95%.
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Scientific Research Applications

Pro-Apoptotic Effects in Cancer Cells

Sulfonamide derivatives, including N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2,5-difluorobenzenesulfonamide, have been researched for their potential anti-cancer properties. Studies have found that these compounds can significantly reduce cell proliferation in various cancer cell lines, such as human hepatocellular (HepG2), breast (MCF-7), and colon (Colo-205) cancer cells. They induce the mRNA expression of pro-apoptotic genes and activate p38/ERK phosphorylation, leading to cell apoptosis (Cumaoğlu et al., 2015).

Therapeutic Agent Synthesis

The compound has been involved in the synthesis of therapeutic agents, such as furyl methanones. These synthesized compounds exhibited inhibitory activity against α-glucosidase enzyme, suggesting their potential as therapeutic agents for conditions that require modulation of this enzyme (Abbasi et al., 2019).

Crystal Structure Analysis

There has been significant interest in the crystal structures of sulfonamide derivatives for pharmacological activity studies. The different molecular conformations and crystal structures of sulfonamides, including those similar to this compound, have been extensively analyzed. These studies help in understanding the relationship between crystal structures and pharmacological activities (Shakuntala et al., 2017).

Enzyme Inhibitory Activity

Research on sulfonamide derivatives has shown that they can have significant inhibitory effects against various enzymes. This property is vital in the development of new therapeutic agents for diseases like Alzheimer's. The enzyme inhibition activity is a key area of interest in pharmacological research for these compounds (Hassan et al., 2018).

Antimicrobial and Antiproliferative Agents

Sulfonamides, including this compound, have been synthesized and evaluated as effective antimicrobial and antiproliferative agents. Their activity against various human cell lines, including lung and liver carcinoma cells, highlights their potential in cancer treatment and infection control (Abd El-Gilil, 2019).

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF2NO5S2/c19-12-3-6-14(7-4-12)28(23,24)18(16-2-1-9-27-16)11-22-29(25,26)17-10-13(20)5-8-15(17)21/h1-10,18,22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPHFJVZHYSJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF2NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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